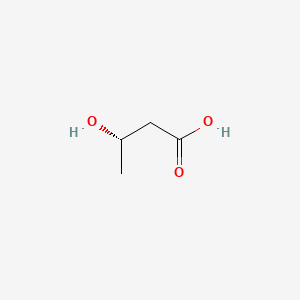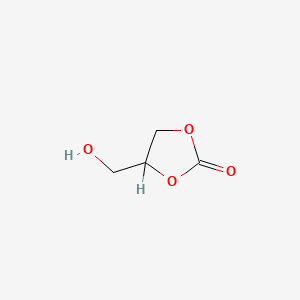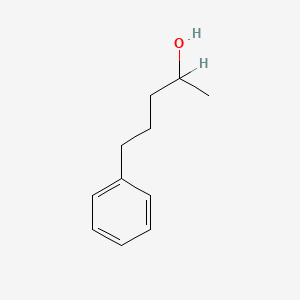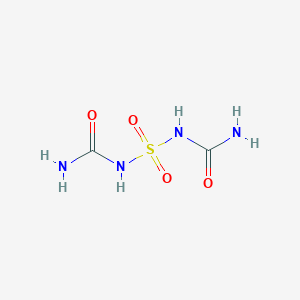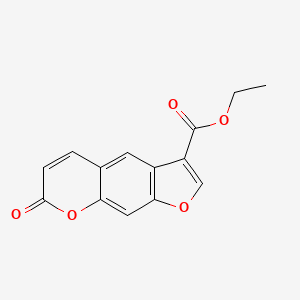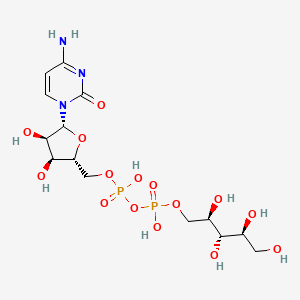
Cytidine diphosphate ribitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDP-ribitol is a nucleotide-alditol having cytosine as the nucleobase and ribitol as the alditol portion. It is a conjugate acid of a CDP-ribitol(2-).
Aplicaciones Científicas De Investigación
Diagnostic and Treatment Monitoring of Muscular Dystrophy
Cytidine diphosphate ribitol (CDP-ribitol) has been identified as a crucial marker in the diagnostics and treatment monitoring of muscular dystrophies, particularly CDP-L-ribitol pyrophosphorylase A muscular dystrophy. Research indicates that dietary ribitol can be a potential treatment for this condition by raising CDP-ribitol concentrations. The sensitive detection of CDP-ribitol using LC-MS enables fast diagnosis and effective monitoring of dietary therapies for these muscular dystrophies (van Tol et al., 2019).
Ribonucleotide Reductase Research
CDP-ribitol has been used in the study of long-range radical transfer in ribonucleotide reductase (RNR), an enzyme crucial in DNA synthesis. Researchers synthesized a caged cytidine diphosphate with a photolabile moiety that releases CDP under specific light conditions, providing a novel tool for investigating RNR dynamics (Schönleber et al., 2002).
Role in Cell Wall Synthesis in Bacteria
CDP-ribitol is involved in the synthesis of cell wall teichoic acid precursors in bacteria like Streptococcus pneumoniae. Studies have shown that certain genes in the pneumococcal genome are responsible for the synthesis of CDP-activated ribitol, which is a precursor for teichoic acids and some capsular polysaccharides, highlighting its importance in bacterial cell wall synthesis (Baur et al., 2008).
Glycosylation in Muscular Dystrophy
CDP-ribitol is implicated in the glycosylation of α-dystroglycan, a process that is essential for normal muscular and neurological function. Disruptions in this process lead to muscular dystrophies. Understanding the role of CDP-ribitol in glycosylation provides insights into the pathogenesis and therapeutic strategies for these conditions (Kanagawa et al., 2016).
Enhancing Cytidine Production
In studies aimed at enhancing cytidine production, CDP-ribitol has been implicated in metabolic pathways related to nucleoside biosynthesis. Research in Escherichia coli shows that manipulating pathways involving CDP-ribitol can significantly increase cytidine production, which is crucial for antiviral drug development (Fang et al., 2013).
Pharmaceutical Research
CDP-ribitol is relevant in the study of nucleoside analogs like gemcitabine, used in cancer therapy. Understanding its cellular pharmacology and interactions with other nucleotides provides insights into drug design and potential therapeutic applications (Mini et al., 2006).
Propiedades
Número CAS |
3506-17-0 |
|---|---|
Fórmula molecular |
C14H25N3O15P2 |
Peso molecular |
537.31 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-2,3,4,5-tetrahydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C14H25N3O15P2/c15-9-1-2-17(14(24)16-9)13-12(23)11(22)8(31-13)5-30-34(27,28)32-33(25,26)29-4-7(20)10(21)6(19)3-18/h1-2,6-8,10-13,18-23H,3-5H2,(H,25,26)(H,27,28)(H2,15,16,24)/t6-,7+,8+,10-,11+,12+,13+/m0/s1 |
Clave InChI |
DPJKHFICSGCNIR-HRENORGGSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@H]([C@H]([C@H](CO)O)O)O)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(C(C(CO)O)O)O)O)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(C(C(CO)O)O)O)O)O |
Otros números CAS |
3506-17-0 |
Sinónimos |
CDP ribitol cytidine diphosphate ribitol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol](/img/structure/B1199579.png)
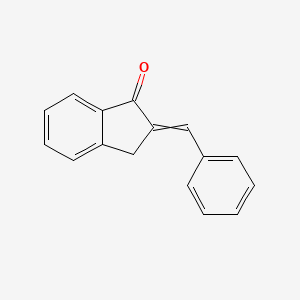
![2(H)-[1]Benzothiopyrano[4,2-cd]indazol-8-ol, 5-[(2-amino-ethyl)amino]-2-[2-(diethylamino)ethyl]-, trihydrochloride](/img/structure/B1199583.png)


